2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide
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Overview
Description
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide typically involves the reaction of 2,4-dichlorothieno[3,4-d]pyrimidine with methylating agents under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a solid form .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-5,7-dihydrothieno[3,4-d]pyrimidine: A related compound with similar structural features but lacking the methyl group and dioxide functionality.
5,7-Dihydro-2-methylthieno[3,4-d]pyrimidine: Another similar compound with a different substitution pattern.
Uniqueness
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is unique due to its specific substitution pattern and the presence of the dioxide functionality, which imparts distinct chemical and biological properties compared to its analogs .
Biological Activity
2,4-Dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide is a heterocyclic compound characterized by a thieno-pyrimidine ring system. Its unique structure includes two chlorine atoms and a methyl group, contributing to its biological activity. This compound has garnered attention in medicinal chemistry due to its potential applications as an enzyme inhibitor and its role in the synthesis of bioactive molecules.
The biological activity of this compound primarily revolves around its ability to interact with specific molecular targets. It has been shown to act as an inhibitor of enzymes such as dihydrofolate reductase (DHFR), which is crucial for nucleotide synthesis in various organisms, including the malaria parasite Plasmodium falciparum .
Inhibitory Activity Against Plasmodium falciparum
Recent studies have highlighted the compound's inhibitory activity against PfDHFR. For instance, a series of derivatives were synthesized and tested for their efficacy against both wild-type and mutant strains of P. falciparum. The results indicated that certain analogues exhibited promising inhibitory activity with Ki values ranging from 1.3 to 243 nM . This suggests that modifications to the thieno-pyrimidine framework can enhance biological potency.
Comparative Analysis with Other Compounds
The following table summarizes the comparative inhibitory activity of various compounds against PfDHFR:
Compound Name | Ki (nM) | Notes |
---|---|---|
This compound | 1.3 - 243 | Effective against both wild-type and mutant strains |
Pyrimethamine | 2460.19 | Established antimalarial drug |
Cycloguanil | 2470.90 | Known inhibitor of DHFR |
This table illustrates that while the compound shows significant inhibitory potential, it may not surpass established drugs like pyrimethamine in potency.
Synthesis and Evaluation
A study conducted on the synthesis of thieno-pyrimidine derivatives demonstrated that structural modifications could lead to increased biological activity. By introducing various substituents at different positions on the thieno-pyrimidine scaffold, researchers were able to identify compounds with enhanced binding affinity to PfDHFR .
Pharmacokinetic Properties
Pharmacokinetic evaluations are essential for understanding the viability of these compounds as therapeutic agents. The studies indicate that while certain derivatives show low nanomolar activity in vitro, their pharmacokinetic profiles need further investigation to assess their potential for clinical use .
Properties
IUPAC Name |
2,4-dichloro-7-methyl-5,7-dihydrothieno[3,4-d]pyrimidine 6,6-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2N2O2S/c1-3-5-4(2-14(3,12)13)6(8)11-7(9)10-5/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLVSKKWSJSWMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=C(CS1(=O)=O)C(=NC(=N2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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